molecular formula C17H23BN2O3 B13911751 1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B13911751
M. Wt: 314.2 g/mol
InChI Key: HFVDKOVMGMCMFV-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a chemical compound with the molecular formula C16H23BN2O2. This compound is known for its unique structure, which includes a pyrazole ring and a boronate ester group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the reaction of 4-methoxybenzyl chloride with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is unique due to its combination of a pyrazole ring and a boronate ester group. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H23BN2O3

Molecular Weight

314.2 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)15-10-11-19-20(15)12-13-6-8-14(21-5)9-7-13/h6-11H,12H2,1-5H3

InChI Key

HFVDKOVMGMCMFV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC3=CC=C(C=C3)OC

Origin of Product

United States

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